1-([4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl)pyrrolidin-2-one
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Overview
Description
1-([4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl)pyrrolidin-2-one is a chemical compound that features a pyrrolidinone ring attached to a phenyl group, which is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-([4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Boronate Ester: The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced to the phenyl ring through a borylation reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron.
Attachment of the Pyrrolidinone Ring: The pyrrolidinone ring is then attached to the phenyl group via a nucleophilic substitution reaction, where the phenyl group acts as an electrophile.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-([4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form a phenol derivative.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Hydroxylated pyrrolidinone derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-([4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-([4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl)pyrrolidin-2-one involves its ability to participate in various chemical reactions due to the presence of the boronate ester and pyrrolidinone functional groups. These groups can interact with molecular targets through processes such as nucleophilic attack, electrophilic substitution, and coordination with metal catalysts.
Comparison with Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Properties
IUPAC Name |
1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)14-9-7-13(8-10-14)12-19-11-5-6-15(19)20/h7-10H,5-6,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPJUPWXFKHQPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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